4-Cyano-3,5-difluorophenylboronic acid
CAS No.: 861710-03-4
Cat. No.: VC3006015
Molecular Formula: C7H4BF2NO2
Molecular Weight: 182.92 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 861710-03-4 |
|---|---|
| Molecular Formula | C7H4BF2NO2 |
| Molecular Weight | 182.92 g/mol |
| IUPAC Name | (4-cyano-3,5-difluorophenyl)boronic acid |
| Standard InChI | InChI=1S/C7H4BF2NO2/c9-6-1-4(8(12)13)2-7(10)5(6)3-11/h1-2,12-13H |
| Standard InChI Key | YKYMGFVDWOIHJH-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=C(C(=C1)F)C#N)F)(O)O |
| Canonical SMILES | B(C1=CC(=C(C(=C1)F)C#N)F)(O)O |
Introduction
Chemical Identity and Structure
4-Cyano-3,5-difluorophenylboronic acid is a boronic acid derivative characterized by a phenyl ring substituted with a cyano group at the 4-position and fluoro groups at the 3 and 5 positions. The compound has the following identification parameters:
| Parameter | Value |
|---|---|
| IUPAC Name | (4-cyano-3,5-difluorophenyl)boronic acid |
| CAS Number | 861710-03-4 |
| Molecular Formula | C₇H₄BF₂NO₂ |
| Molecular Weight | 182.92 g/mol |
| European Community (EC) Number | 861-479-7 |
| InChI | InChI=1S/C7H4BF2NO2/c9-6-1-4(8(12)13)2-7(10)5(6)3-11/h1-2,12-13H |
| InChIKey | YKYMGFVDWOIHJH-UHFFFAOYSA-N |
The molecular structure features a boronic acid group (-B(OH)₂) at the para position relative to the cyano group, with the two fluorine atoms flanking the cyano group . This arrangement of functional groups contributes to its unique chemical reactivity and physical properties.
Physical and Chemical Properties
Understanding the physical and chemical properties of 4-Cyano-3,5-difluorophenylboronic acid is crucial for its proper handling and application in synthetic procedures.
| Property | Value | Source |
|---|---|---|
| Physical State | Solid | |
| Boiling Point | 344.1°C | |
| Topological Polar Surface Area | 64.2 Ų | |
| Heavy Atom Count | 13 | |
| Hydrogen Bond Donor Count | 2 | |
| Water Hazard Class (WGK) | 1 (slightly hazardous to water) |
The compound contains two hydrogen bond donors, which are the hydroxyl groups of the boronic acid moiety . These groups play an important role in the compound's reactivity and solubility characteristics. The relatively high boiling point (344.1°C) indicates strong intermolecular forces, likely due to hydrogen bonding between boronic acid groups .
Spectroscopic Properties and Structural Confirmation
Spectroscopic analysis is essential for confirming the structure and purity of 4-Cyano-3,5-difluorophenylboronic acid. Several analytical techniques are commonly employed:
Mass Spectrometry Data
Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of the compound. For 4-Cyano-3,5-difluorophenylboronic acid, the predicted collision cross-section values for various adducts are:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 184.03760 | 136.5 |
| [M+Na]⁺ | 206.01954 | 147.0 |
| [M+NH₄]⁺ | 201.06414 | 139.4 |
| [M+K]⁺ | 221.99348 | 139.1 |
| [M-H]⁻ | 182.02304 | 127.2 |
| [M+Na-2H]⁻ | 204.00499 | 138.1 |
| [M]⁺ | 183.02977 | 134.3 |
| [M]⁻ | 183.03087 | 134.3 |
These values are crucial for the identification and characterization of the compound using advanced mass spectrometry techniques .
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is typically used to confirm the structure of 4-Cyano-3,5-difluorophenylboronic acid. Common analyses include:
-
¹H-NMR spectrum - shows characteristic signals for aromatic protons and exchangeable protons of the boronic acid group
-
¹³C-NMR spectrum - confirms carbon framework and presence of key functional groups
-
¹¹B-NMR spectrum - provides information about the boron environment
Suppliers often use these spectroscopic methods to verify the structure and purity of the compound, as indicated in product specifications .
| Classification Parameter | Details |
|---|---|
| GHS Pictogram | GHS07 (Warning) |
| Signal Word | Warning |
| Hazard Statements | H302 - Harmful if swallowed |
| H312 - Harmful in contact with skin | |
| H315 - Causes skin irritation | |
| H319 - Causes serious eye irritation | |
| H332 - Harmful if inhaled | |
| H335 - May cause respiratory irritation | |
| Precautionary Statements | P261 - Avoid breathing dust/fume/gas/mist/vapors/spray |
| P280 - Wear protective gloves/protective clothing/eye protection/face protection | |
| P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
These safety classifications indicate that the compound requires careful handling to prevent adverse health effects .
Applications in Organic Synthesis
4-Cyano-3,5-difluorophenylboronic acid has significant applications in synthetic organic chemistry, particularly in cross-coupling reactions.
Related Compounds and Structural Analogs
Several structural analogs of 4-Cyano-3,5-difluorophenylboronic acid exist, with variations in the substitution pattern of the phenyl ring. Understanding these relationships can provide insights into structure-activity relationships and alternative synthetic pathways.
| Compound | CAS Number | Similarity Index |
|---|---|---|
| 4-Cyano-3-fluorophenylboronic acid | 843663-18-3 | 0.98 |
| 3-Cyano-4-fluorobenzeneboronic acid | 214210-21-6 | 0.95 |
| (3-Cyano-2,4-difluorophenyl)boronic acid | 871940-31-7 | 0.89 |
| (2-Cyano-3-fluorophenyl)boronic acid | 1218993-03-3 | 0.89 |
| (3-Cyano-5-fluorophenyl)boronic acid | 304858-67-1 | 0.88 |
These structurally related compounds may exhibit similar reactivity patterns but with potentially different selectivity in various reactions . The similarity indices provided above indicate the degree of structural relation to 4-Cyano-3,5-difluorophenylboronic acid.
A related derivative that is also commercially available is 4-Cyano-3,5-difluorobenzeneboronic acid pinacol ester (CAS: 1003298-73-4), which features the same substituted phenyl ring but with the boronic acid protected as a pinacol ester . This derivative offers improved stability and different solubility characteristics that may be advantageous in certain synthetic applications.
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